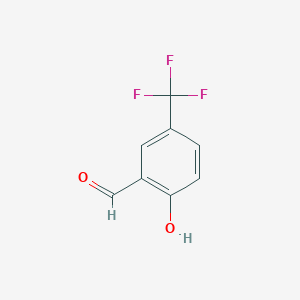

2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-4,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQPCQLNANMZFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing this compound, a crucial intermediate in the pharmaceutical and agrochemical industries. The document delves into the mechanistic underpinnings of key formylation reactions, offers detailed experimental protocols, and discusses the strategic importance of this molecule. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking a practical and scientifically rigorous resource on the synthesis of this versatile chemical building block.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic aldehyde featuring a hydroxyl group, an aldehyde moiety, and a trifluoromethyl group on a benzene ring.[1] Its chemical formula is C₈H₅F₃O₂, with a molecular weight of 190.12 g/mol .[2][3] It typically appears as a white to pale yellow solid, soluble in most organic solvents.[1]

The significance of this compound lies in the strategic placement of the trifluoromethyl (-CF₃) group. In medicinal chemistry and agrochemical design, the -CF₃ group is a highly valued substituent. Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a molecule's pharmacological profile by enhancing metabolic stability, increasing membrane permeability, and improving binding affinity to biological targets.[4][5] Consequently, this compound serves as a pivotal precursor for a wide array of more complex molecules, including Schiff bases, novel ligands, and active pharmaceutical ingredients (APIs).[1][5][6]

This guide will explore the primary synthetic methodologies for its preparation, focusing on the principles of electrophilic aromatic substitution to introduce the critical aldehyde functionality.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₃O₂ | [1][2][3] |

| Molecular Weight | 190.12 g/mol | [2][3] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 59-60 °C | [1] |

| Boiling Point | 204.5 ± 35.0 °C (Predicted) | [1][2] |

| Density | 1.429 ± 0.06 g/cm³ (Predicted) | [1][2] |

| CAS Number | 210039-65-9 | [2][3][7] |

Synthetic Methodologies: Formylation of 4-(Trifluoromethyl)phenol

The is most effectively achieved through the ortho-formylation of the readily available starting material, 4-(trifluoromethyl)phenol. The hydroxyl group is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution. Since the para position is occupied by the trifluoromethyl group, electrophilic attack is strongly directed to the ortho position. Two classical and robust methods for achieving this transformation are the Reimer-Tiemann reaction and the Duff reaction.

Method 1: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a cornerstone of organic chemistry for the ortho-formylation of phenols.[8][9] The reaction employs chloroform (CHCl₃) and a strong base, such as sodium hydroxide, to generate the electrophilic species in situ.[9][10]

Scientific Rationale & Mechanism: The reaction proceeds via the formation of dichlorocarbene (:CCl₂), a highly electron-deficient species.[8][9] The mechanism unfolds through the following key steps:

-

Carbene Generation: The strong hydroxide base deprotonates chloroform to yield the trichloromethanide carbanion (⁻CCl₃). This anion rapidly undergoes alpha-elimination, expelling a chloride ion to form dichlorocarbene (:CCl₂).[8][9][10]

-

Phenoxide Formation: The hydroxide base also deprotonates the phenolic hydroxyl group of 4-(trifluoromethyl)phenol, forming the corresponding phenoxide ion. This deprotonation significantly increases the nucleophilicity of the aromatic ring.[8]

-

Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic dichlorocarbene, preferentially at the sterically accessible and electronically activated ortho position. This forms a dichloromethyl-substituted intermediate.[8]

-

Hydrolysis: The intermediate undergoes hydrolysis in the basic medium, replacing the two chlorine atoms with oxygen to form the final aldehyde product after an acidic workup.[8]

The biphasic nature of the reaction (aqueous NaOH and organic chloroform) often requires vigorous stirring, phase-transfer catalysts, or co-solvents to ensure efficient reaction.[8][11]

Caption: Mechanism of the Reimer-Tiemann Reaction.

Experimental Protocol (Representative):

-

Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-(trifluoromethyl)phenol (1.0 equiv) in an aqueous solution of sodium hydroxide (4.0 equiv, ~20% w/v).

-

Heating: Heat the mixture to 60-70°C with vigorous stirring to form a homogeneous solution of the sodium phenoxide.

-

Addition: Add chloroform (1.5-2.0 equiv) dropwise via the dropping funnel over 1-2 hours, maintaining the temperature. The reaction is often exothermic, and the rate of addition should be controlled to prevent overheating.[11]

-

Reaction: After the addition is complete, continue stirring the mixture at 60-70°C for an additional 2-3 hours until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Remove excess chloroform by distillation. Carefully acidify the remaining aqueous solution with dilute hydrochloric acid until it is acidic (pH ~2-3), which will precipitate the crude product.

-

Isolation & Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Method 2: The Duff Reaction

The Duff reaction provides an alternative route for the ortho-formylation of phenols, using hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium.[12][13] This method avoids the use of halogenated solvents and can offer better yields for certain substrates.

Scientific Rationale & Mechanism: The Duff reaction is an electrophilic aromatic substitution where the electrophile is a reactive iminium species generated from hexamine.

-

Electrophile Formation: In an acidic medium (commonly glyceroboric acid or trifluoroacetic acid), hexamine is protonated and subsequently breaks down to generate an electrophilic methyleneiminium ion ([CH₂=NH₂]⁺).[12]

-

Electrophilic Attack: The activated aromatic ring of 4-(trifluoromethyl)phenol attacks the iminium ion, leading to the formation of a benzylamine-type intermediate.[12]

-

Oxidation & Hydrolysis: The intermediate undergoes oxidation (often an intramolecular redox reaction) followed by acidic hydrolysis of the resulting imine to yield the aldehyde product.[12]

This method is generally inefficient but effective for electron-rich phenols.[12] Formylation occurs preferentially at the ortho position unless it is blocked.[12]

Caption: General workflow of the Duff Reaction.

Experimental Protocol (Representative):

-

Setup: To a mixture of boric acid (1.2 equiv) and glycerol, add 4-(trifluoromethyl)phenol (1.0 equiv) and hexamine (1.5 equiv).

-

Heating: Heat the reaction mixture with stirring to 150-160°C. The mixture should become a clear, viscous liquid.

-

Reaction: Maintain the temperature for 1-3 hours. Monitor the reaction's progress using TLC.

-

Hydrolysis: Cool the mixture and add a solution of dilute sulfuric acid. Heat the mixture under reflux for 30 minutes to hydrolyze the intermediate Schiff base.

-

Isolation: Cool the hydrolyzed mixture. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

-

Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Table 2: Comparison of Synthetic Routes

| Feature | Reimer-Tiemann Reaction | Duff Reaction |

| Formylating Agent | Chloroform (CHCl₃) | Hexamethylenetetramine |

| Reaction Medium | Strong Base (e.g., NaOH) | Acid (e.g., Glyceroboric acid) |

| Key Electrophile | Dichlorocarbene (:CCl₂) | Methyleneiminium Ion ([CH₂=NH₂]⁺) |

| Temperature | Moderate (60-70°C) | High (150-160°C) |

| Advantages | Well-established, uses common reagents. | Avoids chlorinated solvents, can give good yields. |

| Disadvantages | Biphasic, can have moderate yields, use of toxic chloroform. | High temperatures, can be inefficient for less reactive phenols.[12] |

Conclusion

The is a critical process for providing a key building block to the pharmaceutical and agrochemical sectors. The Reimer-Tiemann and Duff reactions represent two reliable, albeit classical, methods for its preparation from 4-(trifluoromethyl)phenol. The choice between these methods depends on factors such as reagent availability, scale, and environmental considerations. Both pathways leverage the powerful directing effect of the hydroxyl group to achieve the desired ortho-formylation. Understanding the mechanisms and experimental nuances of these reactions is essential for any scientist or researcher working on the synthesis of complex molecules that incorporate this valuable fluorinated scaffold.

References

-

Duff reaction . Wikipedia. Available at: [Link]

-

Duff Reaction . Name Reaction. Available at: [Link]

-

CAS#:210039-65-9 | this compound . Chemsrc. Available at: [Link]

-

Reimer-Tiemann Reaction: Mechanism & Examples . NROChemistry. Available at: [Link]

- An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. Google Patents.

-

Cas 210039-65-9, this compound . lookchem. Available at: [Link]

-

Reimer–Tiemann reaction . Wikipedia. Available at: [Link]

-

Proposed mechanism for the oxidation of benzyl alcohol using NHPI/Fenton system . ResearchGate. Available at: [Link]

-

Reimer Tiemann Reaction Mechanism . BYJU'S. Available at: [Link]

-

Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde . PrepChem.com. Available at: [Link]

- Reimer-Tiemann aldehyde synthesis process. Google Patents.

-

The oxidant effect on benzyl alcohol oxidation . ResearchGate. Available at: [Link]

-

Riemer Tiemann and Beckmann Rearr . Scribd. Available at: [Link]

-

Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol . EGUsphere. Available at: [Link]

-

2-hydroxy-5-(trifluoromethoxy)benzaldehyde . PubChemLite. Available at: [Link]

-

Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes . UNI ScholarWorks. Available at: [Link]

-

The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Proposed mechanism for the oxidation of benzyl alcohol . ResearchGate. Available at: [Link]

-

Brief summary of the Duff reaction conditions previously described for ortho-formylation of umbelliferones . ResearchGate. Available at: [Link]

-

Oxidation of benzyl alcohol over CTFs dependent on reaction times . ResearchGate. Available at: [Link]

-

Retrosynthesis of Grignard Reactions . YouTube. Available at: [Link]

- Method for preparing 2,4,5-trifluorophenylacetic acid. Google Patents.

Sources

- 1. lookchem.com [lookchem.com]

- 2. CAS#:210039-65-9 | this compound | Chemsrc [chemsrc.com]

- 3. This compound CAS#: 210039-65-9 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | 210039-65-9 [chemicalbook.com]

- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. scribd.com [scribd.com]

- 12. Duff reaction - Wikipedia [en.wikipedia.org]

- 13. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

2-Hydroxy-5-(trifluoromethyl)benzaldehyde reaction mechanism

An In-depth Technical Guide to the Reaction Mechanisms of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Foreword: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] This guide focuses on this compound, a versatile chemical intermediate that marries the reactivity of a salicylaldehyde framework with the unique electronic characteristics of a trifluoromethyl substituent.[1] Understanding its synthesis and reaction mechanisms is paramount for researchers aiming to leverage this scaffold in the creation of novel therapeutics, agrochemicals, and functional materials.

This document eschews a rigid, templated format. Instead, it is structured to provide a logical and causal narrative, moving from the molecule's synthesis to its diverse reactivity, grounded in mechanistic principles and field-proven experimental insights.

Physicochemical Properties & Spectroscopic Data

A foundational understanding of a molecule begins with its physical and spectral characteristics. This data is crucial for reaction monitoring, purification, and final product characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₃O₂ | [4] |

| Molecular Weight | 190.12 g/mol | [5] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 59-60 °C | [1] |

| Boiling Point | 204.5 ± 35.0 °C at 760 mmHg | [1][5] |

| Density | 1.429 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 6.77 ± 0.18 (Predicted) | [1] |

| Storage | Inert atmosphere, Room Temperature | [1][6] |

Synthesis of the Core Scaffold: Ortho-Formylation Strategies

The introduction of an aldehyde group ortho to a hydroxyl group on a benzene ring is a classic transformation known as ortho-formylation. For a substituted phenol like 4-(trifluoromethyl)phenol, the regioselectivity of this reaction is governed by the powerful directing effect of the hydroxyl group. Two primary methods are of industrial and academic relevance: the Reimer-Tiemann reaction and the Duff reaction.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform (CHCl₃) in a strong basic solution.[7][8] The reaction proceeds through an electrophilic aromatic substitution mechanism where the key electrophile is the highly reactive dichlorocarbene (:CCl₂).

Causality in Mechanism: The phenoxide ion, formed by the deprotonation of the phenol by the strong base, is a potent nucleophile. The negative charge is delocalized into the aromatic ring, significantly activating it towards electrophilic attack, particularly at the ortho and para positions.[7] The principal reactive species, dichlorocarbene, is generated in situ from chloroform via alpha-elimination.[8][9] The electron-deficient carbene is readily attacked by the electron-rich phenoxide ring, leading to the ortho-substituted intermediate which, upon hydrolysis, yields the final aldehyde.[7][10]

Visualizing the Reimer-Tiemann Mechanism:

Caption: Reimer-Tiemann reaction mechanism for this compound.

Experimental Protocol: Reimer-Tiemann Synthesis

-

Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-(trifluoromethyl)phenol (1.0 equiv) in a 10-40% aqueous sodium hydroxide solution.[9]

-

Reaction Initiation: Heat the biphasic solution to 60-70 °C with vigorous stirring.[9]

-

Reagent Addition: Add chloroform (2.0-3.0 equiv) dropwise via the dropping funnel over 1 hour. The reaction is exothermic and may require external cooling to maintain the temperature.[7][9]

-

Reaction Monitoring: Stir the resulting mixture for an additional 3 hours at 70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature. Acidify the aqueous solution carefully with dilute HCl to pH 4-5.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield this compound.

The Duff Reaction

The Duff reaction is an alternative formylation method that uses hexamine (hexamethylenetetramine) as the formyl carbon source in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[11][12] It is particularly effective for electron-rich phenols.

Causality in Mechanism: The reaction proceeds via an initial aminomethylation of the activated phenol ring.[11] The protonated hexamine acts as the source of an electrophilic iminium ion. Subsequent intramolecular redox steps and hydrolysis of the resulting Schiff base intermediate yield the aldehyde.[11] The ortho-selectivity is again driven by the directing effect of the hydroxyl group. While generally less efficient than the Reimer-Tiemann, it avoids the use of chlorinated solvents.[11][13]

Visualizing the Duff Reaction Workflow:

Caption: Experimental workflow for the Duff ortho-formylation reaction.

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is dictated by three primary domains: the aldehyde carbonyl group, the activated aromatic ring, and the phenolic hydroxyl group.

Nucleophilic Addition to the Carbonyl Group

This is the quintessential reaction of aldehydes. The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles.[14][15]

Causality in Mechanism: The mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon.[15] This breaks the C=O pi bond, pushing electrons onto the oxygen atom to form a tetrahedral alkoxide intermediate. Subsequent protonation (typically during an acidic workup) yields the alcohol product.[14] The presence of the electron-withdrawing trifluoromethyl group para to the aldehyde enhances the electrophilicity of the carbonyl carbon, making this compound particularly reactive towards nucleophiles compared to unsubstituted salicylaldehyde.

Key Reactions:

-

Formation of Schiff Bases (Imines): Reaction with primary amines is a common and crucial transformation, often used as a step in the synthesis of more complex heterocyclic structures or ligands.[16][17]

-

Grignard/Organolithium Reactions: Addition of organometallic reagents provides a route to secondary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene.

-

Cyanohydrin Formation: Addition of cyanide ion (from HCN or a salt like KCN) yields a cyanohydrin, a versatile intermediate.

Visualizing the Nucleophilic Addition Mechanism:

Caption: General mechanism for nucleophilic addition to the aldehyde group.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring can undergo further substitution, but the outcome is a delicate balance of competing electronic effects.

Causality in Directing Effects:

-

-OH (Hydroxyl) Group: A powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance.[18]

-

-CHO (Aldehyde) Group: A deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.[19][20]

-

-CF₃ (Trifluoromethyl) Group: A strongly deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect.[21]

Predicting Regioselectivity: The hierarchy of directing ability places the -OH group far above the deactivating -CHO and -CF₃ groups. Therefore, the hydroxyl group will dictate the position of incoming electrophiles. The positions ortho and para to the -OH are positions 2, 4, and 6.

-

Position 2 is occupied by the aldehyde.

-

Position 6 is sterically unhindered and activated.

-

Position 4 is occupied by the -CF₃ group.

Thus, electrophilic aromatic substitution (e.g., nitration, halogenation) is strongly predicted to occur at position 3 of the ring, which is ortho to the hydroxyl group and meta to the trifluoromethyl group.

Experimental Protocol: Nitration of the Aromatic Ring

-

Setup: In a flask cooled in an ice-salt bath (0-5 °C), add this compound (1.0 equiv) to glacial acetic acid.[17]

-

Reagent Preparation: In a separate beaker, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Reagent Addition: Add the cold nitrating mixture dropwise to the aldehyde solution, ensuring the temperature does not rise above 10 °C.

-

Reaction: Stir the mixture at low temperature for 1-2 hours after the addition is complete. Monitor by TLC.[17]

-

Quenching: Slowly pour the reaction mixture onto crushed ice with stirring. A precipitate of the nitrated product should form.[17]

-

Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallization from a suitable solvent like ethanol/water can be used for purification.

Applications in Drug Development & Research

This compound is not just a laboratory curiosity; it is a valuable building block for synthesizing molecules with significant biological activity.[1][22]

-

Pharmaceutical Intermediates: The compound serves as a key precursor for a wide range of APIs.[1][2] Its aldehyde function allows for the straightforward construction of imines and hydrazones, which are common scaffolds in drug discovery.[22]

-

Enhanced Pharmacokinetics: The -CF₃ group is a bioisostere for other groups and is known to improve metabolic stability and membrane permeability, leading to drugs with better efficacy and duration of action.[2][3]

-

Ligand Synthesis: The salicylaldehyde moiety is a classic chelating agent. Derivatives of this molecule are used to synthesize complex ligands for metal catalysis or as imaging agents.

Conclusion: A Versatile and Strategic Reagent

This compound represents a convergence of classical reactivity and modern medicinal chemistry principles. Its synthesis, while requiring careful control of conditions, relies on well-understood named reactions. Its reaction pathways are a textbook example of the interplay between functional group reactivity and electronic directing effects. For researchers in drug development and materials science, a thorough understanding of the mechanisms detailed in this guide is essential for unlocking the full synthetic potential of this powerful fluorinated building block.

References

-

Wikipedia contributors. (2023). Duff reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Chemnoted. (2025). Reimer-Tiemann Reaction : Mechanism, Application, Examples. [Link]

-

NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

-

Wikipedia contributors. (2023). Reimer–Tiemann reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Duff Reaction. [Link] (Note: A more direct academic source would be preferable if available, but this provides a good overview).

-

LookChem. Cas 210039-65-9, this compound. [Link]

-

Chemsrc. CAS#:210039-65-9 | this compound. [Link]

-

BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]

-

Unacademy. A Simple Note on Reimer Tiemann Reaction Mechanism. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. [Link]

-

YouTube. Electrophilic substitution reactions of benzaldehyde. [Link]

-

PrepChem.com. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. [Link]

-

PubChem. 2-hydroxy-5-(trifluoromethoxy)benzaldehyde. [Link]

-

Science of Synthesis. Asymmetric Nucleophilic Addition Reactions of Aldehydes with Optically Active Dithioacetals. [Link]

-

Liggett, L. M., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxyaldehydes. Proceedings of the Iowa Academy of Science, 52(1), 191-197. [Link]

-

YouTube. Nucleophilic Addition reactions. [Link]

-

PubMed Central. Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. [Link]

-

Chemistry LibreTexts. 1.2: Cycloaddition Reactions. [Link]

-

ResearchGate. Brief summary of the Duff reaction conditions previously described for ortho-formylation of umbelliferones. [Link]

-

YouTube. 19.3 Introduction to Nucleophilic Addition Reactions. [Link]

-

Scientific Laboratory Supplies. 2-Chloro-5-(trifluoromethyl)benzaldehyde, 98%. [Link]

-

Gizzaro, V., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 123. [Link]

-

SFU Summit. Multiple Electrophilic Aromatic Substitution Reactions of Phloroglucinol and Studies Towards the Total Synthesis of Hopeanol. [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Chemistry LibreTexts. 30.7: Stereochemistry of Cycloadditions. [Link]

-

Chemistry LibreTexts. 29.6: Stereochemistry of Cycloadditions. [Link]

-

YouTube. Electrophilic Aromatic Substitution 5: Practice. [Link]

-

YouTube. ELECTROPHILIC SUBSTITUTION REACTION - BENZALDEHYDE. [Link]

Sources

- 1. Cas 210039-65-9,this compound | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound CAS#: 210039-65-9 [m.chemicalbook.com]

- 5. CAS#:210039-65-9 | this compound | Chemsrc [chemsrc.com]

- 6. This compound | 210039-65-9 [chemicalbook.com]

- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. chemistry-reaction.com [chemistry-reaction.com]

- 11. Duff reaction - Wikipedia [en.wikipedia.org]

- 12. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. scholarworks.uni.edu [scholarworks.uni.edu]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. 2-羟基-5-(三氟甲氧基)苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. benchchem.com [benchchem.com]

physicochemical properties of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Introduction: A Key Building Block in Modern Chemistry

This compound is a substituted aromatic aldehyde that has garnered significant attention in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its chemical architecture, featuring a hydroxyl group (-OH) and an aldehyde group (-CHO) on a benzene ring substituted with a trifluoromethyl group (-CF3), makes it a uniquely versatile intermediate.[1][2] The presence of these distinct functional groups provides multiple reaction sites, while the trifluoromethyl moiety imparts desirable physicochemical properties crucial for developing advanced molecules.[3][4]

The strategic incorporation of the -CF3 group is a well-established method in drug design to enhance pharmacological profiles.[4] This group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[3][4] Consequently, this compound serves as a foundational component for synthesizing novel compounds with potentially improved efficacy, bioavailability, and duration of action.[1][4] This guide provides an in-depth analysis of its physicochemical properties, reactivity, and applications, offering a critical resource for researchers and development professionals.

Core Physicochemical Properties

The compound's utility is fundamentally governed by its physical and chemical characteristics. The data below has been consolidated from various chemical suppliers and databases to provide a comprehensive overview.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₃O₂ | [5] |

| Molecular Weight | 190.12 g/mol | [5][6] |

| CAS Number | 210039-65-9 | [1][5][6] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 59-60 °C | [1][5] |

| Boiling Point | 204.5 ± 35.0 °C (Predicted at 760 mmHg) | [1][5][7] |

| Density | 1.429 ± 0.06 g/cm³ (Predicted) | [1][5] |

| Solubility | Slightly soluble in Acetonitrile and Chloroform | [1][5] |

| pKa | 6.77 ± 0.18 (Predicted) | [1] |

| LogP | 3.21 | [7] |

| Flash Point | 77.5 ± 25.9 °C | [7] |

Structural Information and Spectroscopic Identity

The arrangement of atoms and functional groups dictates the molecule's reactivity and interactions.

Caption: Chemical structure of this compound.

-

IUPAC Name : this compound

-

InChI Key : BXQPCQLNANMZFL-UHFFFAOYSA-N[6]

-

Canonical SMILES : C1=CC(=C(C=C1C(F)(F)F)C=O)O

While specific spectral data requires direct experimental acquisition, predicted NMR and mass spectrometry results are available from suppliers and databases.[8] A typical ¹H NMR spectrum would show distinct signals for the aldehydic proton, the hydroxyl proton, and three aromatic protons, with coupling patterns indicative of their positions on the ring. The ¹³C NMR would similarly show unique peaks for the carbonyl carbon, the carbon bonded to the -CF3 group (with characteristic splitting due to C-F coupling), and the other aromatic carbons.

Scientific Rationale: The Impact of the Trifluoromethyl Group

As a Senior Application Scientist, it is crucial to understand not just the properties of a molecule, but the causal reasons for its utility. The trifluoromethyl group is not merely a substituent; it is a strategic tool for molecular engineering in drug discovery.

-

Metabolic Stability : The C-F bond is exceptionally strong. Replacing a C-H bond at a potential site of metabolic oxidation with a -CF3 group effectively blocks enzymes like Cytochrome P450 from metabolizing the molecule at that position. This leads to an increased biological half-life and improved pharmacokinetic profile.[3]

-

Enhanced Lipophilicity : The -CF3 group is highly lipophilic (fat-soluble), as indicated by its positive Hansch π value (+0.88).[3] This property is critical for a drug's ability to cross cellular membranes and reach its target. The LogP value of 3.21 for this compound reflects this increased lipophilicity.[7]

-

Modulation of Acidity and Binding : As a powerful electron-withdrawing group, the -CF3 substituent increases the acidity of the nearby phenolic hydroxyl group (predicted pKa of 6.77).[1] This electronic influence can also alter the molecule's dipole moment and electrostatic potential, potentially leading to stronger and more specific interactions (e.g., hydrogen bonding, dipole-dipole interactions) with target proteins.[3][4]

Reactivity and Synthetic Applications

The molecule's synthetic versatility stems from the distinct reactivity of its functional groups:

-

Aldehyde Group : This group is a primary site for nucleophilic addition and condensation reactions. It readily reacts with primary amines to form Schiff bases (imines), a common linkage in pharmacologically active compounds.[9] It can also be oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to a wide range of derivatives.[4]

-

Hydroxyl Group : The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis or other substitution reactions.

-

Aromatic Ring : The electron-withdrawing nature of the aldehyde and trifluoromethyl groups deactivates the ring towards electrophilic aromatic substitution, while the electron-donating hydroxyl group activates it. The interplay of these effects directs incoming electrophiles to specific positions.

This multi-faceted reactivity makes this compound a valuable precursor for diverse fine chemicals, pharmaceuticals, and agrochemicals.[1]

Experimental Protocol: Schiff Base Synthesis

To demonstrate the practical utility of this compound, the following section details a trusted, self-validating protocol for a fundamental transformation: Schiff base formation. This reaction is a cornerstone of combinatorial chemistry and drug discovery.

Caption: Workflow for synthesizing a Schiff base from the title compound.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.

-

Amine Addition: To the stirring solution, add 1.0 to 1.1 equivalents of the desired primary amine.

-

Catalysis: Add a catalytic amount (1-2 drops) of glacial acetic acid to protonate the aldehyde's carbonyl oxygen, thereby activating it for nucleophilic attack.

-

Reaction: Allow the mixture to stir at room temperature. If the reaction is slow, it can be gently heated to reflux.

-

Monitoring (Self-Validation): The reaction's progress must be monitored using Thin Layer Chromatography (TLC). A suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate) should be used. The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared.[9]

-

Isolation: Once complete, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of crushed ice or cold water. The Schiff base product, being less polar than the starting materials, will typically precipitate as a solid.[9]

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water and/or a non-polar solvent like hexane to remove impurities. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

-

Final Product: Dry the purified solid under vacuum to obtain the final Schiff base product. Characterization can be performed using NMR, IR, and mass spectrometry.

Safety and Handling

Proper handling is essential when working with this chemical intermediate. The following information is derived from available Safety Data Sheets (SDS).

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

-

Precautionary Statements :

-

Storage : Store in a well-ventilated place under an inert atmosphere at room temperature.[1][5][6] The compound is noted to be potentially hygroscopic.[1]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation. Its distinct combination of reactive functional groups and the powerful influence of the trifluoromethyl moiety provides a robust platform for constructing complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is paramount for any researcher, scientist, or drug development professional seeking to leverage its potential in creating the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

-

LookChem. Cas 210039-65-9, this compound. [Link]

-

ChemSrc. CAS#:210039-65-9 | this compound. [Link]

-

PubChemLite. 2-hydroxy-5-(trifluoromethoxy)benzaldehyde. [Link]

-

NIST. Benzaldehyde, 2-hydroxy-. [Link]

-

The Good Scents Company. 2-hydroxy-5-methyl benzaldehyde, 613-84-3. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

AOBChem USA. 5-hydroxy-2-(trifluoromethyl)benzaldehyde. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound CAS#: 210039-65-9 [chemicalbook.com]

- 6. This compound | 210039-65-9 [sigmaaldrich.com]

- 7. CAS#:210039-65-9 | this compound | Chemsrc [chemsrc.com]

- 8. 210039-65-9|this compound|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound | 210039-65-9 [sigmaaldrich.com]

A Technical Guide to 2-Hydroxy-5-(trifluoromethyl)benzaldehyde: Synthesis, Properties, and Applications in Research

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde (CAS No. 210039-65-9), a key fluorinated building block for researchers in drug discovery, agrochemical synthesis, and materials science. This document details the compound's physicochemical properties, explores its chemical reactivity, and presents a detailed, plausible protocol for its synthesis via the ortho-formylation of 4-(trifluoromethyl)phenol. Furthermore, it discusses the characteristic spectral signatures expected from NMR, IR, and Mass Spectrometry analyses, and highlights its critical role as a precursor for advanced chemical entities, such as Schiff base derivatives. This guide is intended to serve as a practical resource for scientists and professionals engaged in advanced organic synthesis.

Introduction: The Strategic Importance of Fluorinated Salicylaldehydes

This compound is a substituted aromatic aldehyde that belongs to the class of salicylaldehydes. Its structure is distinguished by three key functional groups: a hydroxyl group (-OH), an aldehyde group (-CHO), and a trifluoromethyl group (-CF3) arranged on a benzene ring. This unique combination of functionalities makes it a highly versatile and valuable intermediate in organic synthesis.

The trifluoromethyl group is a cornerstone of modern medicinal and agrochemical design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets[1]. The salicylaldehyde core, featuring adjacent hydroxyl and aldehyde groups, is a classic scaffold for synthesizing Schiff bases, which are widely investigated for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of the -CF3 group para to the hydroxyl and meta to the aldehyde group profoundly influences the molecule's electronic properties and reactivity, making it a desirable starting material for constructing complex and potentially bioactive molecules[2][3].

This guide provides an in-depth examination of this compound, from its fundamental properties to its synthesis and application, to empower researchers to effectively utilize it in their discovery workflows.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties for this compound is presented below. It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical[4].

| Property | Value | Source |

| CAS Number | 210039-65-9 | [5][6][7] |

| Molecular Formula | C₈H₅F₃O₂ | [2][6] |

| Molecular Weight | 190.12 g/mol | [2][6] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 59-60 °C | [2] |

| Boiling Point (Predicted) | 204.5 ± 35.0 °C at 760 mmHg | [2][8] |

| Density (Predicted) | 1.429 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in most organic solvents; slightly soluble in acetonitrile and chloroform. | [2] |

| pKa (Predicted) | 6.77 ± 0.18 | [2] |

Safety and Handling:

-

Signal Word: Warning[9]

-

Hazard Statements: H302 (Harmful if swallowed)[9]. May cause skin and eye irritation.

-

Precautionary Statements: P261, P280, P305+P351+P338 (Avoid breathing dust, wear protective gloves/clothing/eye protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[9].

-

Storage: Store in an inert atmosphere at room temperature[2][5]. The compound may be hygroscopic[2].

Synthesis Protocol: Ortho-Formylation of 4-(Trifluoromethyl)phenol

The synthesis of this compound is not widely detailed in publicly accessible literature. However, a logical and effective route is the ortho-formylation of the readily available starting material, 4-(trifluoromethyl)phenol. Two classic named reactions are well-suited for this transformation: the Reimer-Tiemann reaction and the Duff reaction . The Reimer-Tiemann reaction generally offers a direct route, while the Duff reaction provides an alternative under different conditions.

Method 1: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction utilizes chloroform and a strong base to generate a dichlorocarbene electrophile, which then attacks the electron-rich phenoxide ring, preferentially at the ortho position[2][10][11].

Caption: Reimer-Tiemann formylation of 4-(trifluoromethyl)phenol.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 4-(trifluoromethyl)phenol (1.0 equiv).

-

Base Addition: Dissolve the phenol in a 20-40% aqueous sodium hydroxide solution (e.g., 8.0 equiv NaOH in water)[10]. The mixture will become warm as the phenoxide salt forms.

-

Reagent Addition: Heat the solution to 60-70 °C with vigorous stirring. Add chloroform (CHCl₃, 2.0-3.0 equiv) dropwise via the dropping funnel over 1-2 hours. The reaction is exothermic and the color may darken[10][11].

-

Reaction: After the addition is complete, maintain the temperature and continue stirring for an additional 2-4 hours to ensure complete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Carefully acidify the dark mixture with dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) until it is acidic (pH 4-5). This step hydrolyzes the dichloromethyl intermediate to the aldehyde and protonates the phenoxide.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Method 2: Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, using hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium like glycerol/boric acid or trifluoroacetic acid[4][6].

Caption: Duff formylation of 4-(trifluoromethyl)phenol.

-

Reaction Setup: To a solution of 4-(trifluoromethyl)phenol (1.0 equiv) in trifluoroacetic acid (TFA), add hexamine (1.5-2.0 equiv) portion-wise at room temperature.

-

Reaction: Heat the mixture to 80-100 °C and stir for several hours (4-12 h). The reaction forms an imine intermediate. Monitor by TLC.

-

Hydrolysis: Cool the reaction mixture and pour it onto ice water. Add an aqueous acid solution (e.g., 2M H₂SO₄) and heat the mixture (e.g., to 100 °C for 1-2 hours) to hydrolyze the imine intermediate to the final aldehyde product.

-

Isolation & Purification: After cooling, the product can be isolated by extraction with an organic solvent, followed by washing, drying, and purification via column chromatography as described for the Reimer-Tiemann method.

Reactivity and Chemical Profile

The chemical behavior of this compound is governed by the interplay of its three functional groups.

Caption: Functional group interplay in the target molecule.

-

Aldehyde Group: The aldehyde carbon is electrophilic and serves as the primary site for nucleophilic attack. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines) , a foundational reaction in medicinal chemistry for generating diverse molecular libraries. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.

-

Hydroxyl Group: The phenolic proton is acidic. The presence of the powerful electron-withdrawing -CF₃ group is expected to increase its acidity compared to unsubstituted salicylaldehyde. The oxygen atom can act as a nucleophile in O-alkylation or O-acylation reactions.

-

Aromatic Ring: The ring's reactivity towards electrophilic aromatic substitution is complex. The hydroxyl group is a strong activating, ortho,para-directing group, while the aldehyde and trifluoromethyl groups are deactivating, meta-directing groups. The net effect makes further substitution on the ring challenging but directs incoming electrophiles to specific positions.

Predicted Spectral Characteristics

Note: The following spectral data are predicted based on the chemical structure and analysis of analogous compounds. Experimental verification is required for confirmation.

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show four distinct signals:

-

Aldehyde Proton (-CHO): A singlet around δ 9.8-10.0 ppm.

-

Phenolic Proton (-OH): A broad singlet, whose chemical shift is concentration-dependent, typically between δ 5-11 ppm.

-

Aromatic Protons: Three protons on the aromatic ring, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

H6 (ortho to -CHO): A doublet around δ 7.8 ppm.

-

H4 (ortho to -CF₃): A doublet of doublets around δ 7.6 ppm.

-

H3 (ortho to -OH): A doublet around δ 7.1 ppm.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum should display all 8 unique carbon signals:

-

Aldehyde Carbonyl: ~δ 190 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 115-165 ppm). The carbon attached to the hydroxyl group (C2) will be downfield, while the carbons attached to the electron-withdrawing groups (-CHO, -CF₃) will also be distinct. The C-F coupling will be observable for the carbon bearing the -CF₃ group (a quartet) and adjacent carbons.

-

Trifluoromethyl Carbon: A quartet signal (due to C-F coupling) around δ 123 ppm, with a large coupling constant (¹JCF ≈ 270 Hz)[12].

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum provides a simple and clear confirmation of the -CF₃ group. A single sharp signal (a singlet) is expected around δ -62 to -64 ppm, with CFCl₃ as the standard[12].

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

O-H Stretch: A broad band from ~3200-3400 cm⁻¹.

-

C-H Stretch (Aromatic & Aldehydic): Aromatic C-H stretches just above 3000 cm⁻¹ and two weaker aldehydic C-H stretches around 2850 cm⁻¹ and 2750 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp band around 1660-1680 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 190. Key fragmentation patterns would likely include the loss of a hydrogen radical ([M-H]⁺ at m/z 189) and the loss of the aldehyde group ([M-CHO]⁺ at m/z 161).

Applications in Research and Development

This compound is not typically an end-product but rather a critical starting material for more complex molecules[2].

Caption: Key synthetic applications of the title compound.

-

Pharmaceutical Synthesis: Its primary use is as a precursor in the synthesis of novel pharmaceutical candidates. The salicylaldehyde moiety is ideal for creating Schiff base libraries through condensation with various amines. The incorporated -CF₃ group helps in designing drugs with improved pharmacokinetic profiles (ADME properties)[1][2].

-

Agrochemical Industry: Similar to pharmaceuticals, this compound is a building block for new pesticides and herbicides. The trifluoromethyl group is a common feature in many successful agrochemicals, enhancing their efficacy and stability[2][3].

-

Fine & Specialty Chemicals: It serves as an intermediate for synthesizing ligands for coordination chemistry, fluorescent probes, and other functional materials where the unique electronic properties of the fluorinated salicylaldehyde are desired.

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the synergistic combination of its hydroxyl, aldehyde, and trifluoromethyl functional groups. Its ability to serve as a robust platform for generating Schiff bases and other complex derivatives, coupled with the advantageous properties imparted by the trifluoromethyl group, ensures its continued relevance in the fields of medicinal chemistry, agrochemical research, and materials science. This guide has outlined its core properties, provided reliable synthetic strategies, and detailed its reactivity profile to facilitate its effective use in the modern research laboratory.

References

-

Duff, J. C. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc., 547. [Link]

-

LookChem. (n.d.). Cas 210039-65-9, this compound. Retrieved January 8, 2026, from [Link]

- Supporting Information for various organic compounds. (n.d.). Royal Society of Chemistry.

- Vertex AI Search. (n.d.). Safety Data Sheet for this compound.

-

PrepChem. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. Retrieved January 8, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. Retrieved January 8, 2026, from [Link]

- Google Patents. (n.d.). An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

-

NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved January 8, 2026, from [Link]

-

Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved January 8, 2026, from [Link]

-

ChemSrc. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

Sources

- 1. Reimer-Tiemann Reaction | Ambeed [ambeed.com]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Duff reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. This compound CAS#: 210039-65-9 [m.chemicalbook.com]

- 8. CAS#:210039-65-9 | this compound | Chemsrc [chemsrc.com]

- 9. hmdb.ca [hmdb.ca]

- 10. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 12. rsc.org [rsc.org]

2-Hydroxy-5-(trifluoromethyl)benzaldehyde molecular structure

An In-depth Technical Guide to the Molecular Structure and Utility of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of this compound, a versatile chemical intermediate of significant interest to researchers in medicinal chemistry, drug development, and fine chemical synthesis. The document elucidates the compound's core molecular structure, physicochemical properties, and characteristic spectroscopic signatures. A detailed examination of its synthesis, centered on the Reimer-Tiemann reaction, is presented with an emphasis on mechanistic understanding and a field-proven experimental protocol. The guide further explores the strategic importance of the trifluoromethyl moiety in modulating biological activity and discusses the compound's application as a foundational building block for creating novel therapeutic agents and agrochemicals. This document is intended to serve as an authoritative resource for scientists seeking to leverage the unique properties of this valuable fluorinated aromatic aldehyde.

Introduction and Core Molecular Profile

This compound, also known as 5-(Trifluoromethyl)salicylaldehyde, is a substituted aromatic aldehyde that has gained prominence as a key synthetic building block.[1] Its structure is distinguished by the presence of three critical functional groups on a benzene ring: a hydroxyl (-OH) group, an aldehyde (-CHO) group, and a trifluoromethyl (-CF3) group.[1] This unique combination of functionalities imparts a distinct reactivity profile and makes it a valuable precursor for a wide range of more complex molecules.[1]

The strategic placement of the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group creates a nuanced electronic environment within the aromatic ring, influencing its reactivity in subsequent synthetic transformations. It is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized fine chemicals, where the trifluoromethyl group is often incorporated to enhance the metabolic stability, lipophilicity, and binding affinity of the final target molecule.[1][2][3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzaldehyde core with a hydroxyl group positioned ortho to the aldehyde and a trifluoromethyl group positioned para to the hydroxyl group (or meta to the aldehyde). This arrangement facilitates intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the aldehyde, a characteristic feature of salicylaldehyde derivatives.

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has several key consequences for the molecule's properties:

-

Increased Acidity: It enhances the acidity of the phenolic hydroxyl group compared to unsubstituted salicylaldehyde.

-

Ring Deactivation: It deactivates the aromatic ring towards electrophilic substitution, while directing incoming electrophiles.

-

Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule, a property often exploited in drug design to improve membrane permeability.[2][3]

A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 210039-65-9 | [4] |

| Molecular Formula | C₈H₅F₃O₂ | [1] |

| Molecular Weight | 190.12 g/mol | [4] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 59-60 °C | [1] |

| Boiling Point | 204.5 ± 35.0 °C (Predicted) | [1][5] |

| Density | 1.429 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 6.77 ± 0.18 (Predicted) | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Synthesis Pathway: The Reimer-Tiemann Reaction

The ortho-formylation of phenols is classically achieved via the Reimer-Tiemann reaction, which remains a primary and effective method for the synthesis of this compound.[6][7] The starting material for this synthesis is 4-(Trifluoromethyl)phenol.

Causality of the Reimer-Tiemann Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the key electrophile is dichlorocarbene (:CCl₂).[8][9] The choice of a strong base (e.g., NaOH) and chloroform in a biphasic system is critical for the success of the reaction.[6]

Pillar 1: Generation of the Electrophile. The strong hydroxide base deprotonates chloroform (CHCl₃) to form the trichloromethyl carbanion (-CCl₃). This anion is unstable and rapidly undergoes alpha-elimination, expelling a chloride ion to generate the highly reactive and electron-deficient dichlorocarbene (:CCl₂).[6][10]

Pillar 2: Activation of the Nucleophile. In parallel, the hydroxide base deprotonates the phenolic hydroxyl group of 4-(trifluoromethyl)phenol. This generates the corresponding phenoxide ion. The negative charge on the phenoxide is delocalized into the aromatic ring, significantly increasing its nucleophilicity and making it susceptible to attack by the weak electrophile, dichlorocarbene.[6][9]

Pillar 3: Ortho-Selective Attack and Hydrolysis. The electron-rich phenoxide ring attacks the dichlorocarbene. The reaction shows a strong preference for substitution at the ortho position relative to the hydroxyl group.[6][10] This selectivity is a hallmark of the Reimer-Tiemann reaction. The resulting intermediate is then hydrolyzed under the basic reaction conditions, replacing the two chlorine atoms with a carbonyl oxygen to form the final aldehyde product after an acidic workup.[9]

Caption: Reimer-Tiemann synthesis of this compound.

Self-Validating Experimental Protocol

This protocol is synthesized from established methodologies for the Reimer-Tiemann reaction, adapted for the specific substrate.[8][10]

1. Reagent Preparation and Setup:

- In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-(trifluoromethyl)phenol (1.0 equiv) in an aqueous solution of sodium hydroxide (e.g., 20-40% w/v, 8.0 equiv).[8]

- The system should be biphasic. Vigorous stirring is essential to promote interfacial reaction.[10]

2. Reaction Execution:

- Heat the vigorously stirred mixture to 60-70 °C.[8][10]

- Add chloroform (CHCl₃, 2.0-3.0 equiv) dropwise via the dropping funnel over a period of 1 hour. The reaction is often exothermic, and the addition rate should be controlled to maintain the target temperature.

- After the addition is complete, maintain the reaction at 70 °C for an additional 3 hours to ensure complete conversion.[8]

3. Workup and Isolation:

- Cool the reaction mixture to room temperature.

- Carefully acidify the dark-colored mixture with dilute hydrochloric acid (e.g., 2M HCl) until the pH is approximately 4-5. This step protonates the phenoxide and neutralizes excess base.

- Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

4. Purification:

- Remove the solvent under reduced pressure using a rotary evaporator.

- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound as a solid.

Trustworthiness Check: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis.

Applications in Drug Development and Research

The title compound is a valuable scaffold in medicinal chemistry primarily due to the influence of the trifluoromethyl group.

The Strategic Role of the Trifluoromethyl Group

The incorporation of a -CF3 group is a well-established strategy in drug design to modulate a molecule's properties.[2][3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation (e.g., oxidative attack by cytochrome P450 enzymes). This can increase the half-life and bioavailability of a drug.[2]

-

Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes.[3]

-

Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the entire molecule, potentially leading to stronger binding interactions with target proteins or receptors.[2]

A Versatile Synthetic Intermediate

This compound serves as a starting point for a diverse range of derivatives. The aldehyde and hydroxyl groups are readily functionalized. For instance, condensation of the aldehyde with primary amines yields Schiff bases, while reaction with hydrazines produces hydrazones. These derivatives are common motifs in compounds with demonstrated biological activities, including antioxidant and antimicrobial properties.[11] The synthesis of various bioactive heterocyclic compounds also frequently employs salicylaldehyde derivatives as key precursors.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous method for structural verification.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the distinct absorption bands of its functional groups.[12]

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[12]

-

Aromatic C-H Stretch: Weaker absorptions typically appear just above 3000 cm⁻¹ (~3000-3100 cm⁻¹).[12]

-

Aldehyde C-H Stretch: Two weak but distinct peaks (a Fermi doublet) are expected around 2750 cm⁻¹ and 2850 cm⁻¹.[13]

-

C=O Stretch (Aldehyde): A very strong, sharp absorption band is expected around 1650-1670 cm⁻¹, slightly lowered from a typical aldehyde due to conjugation and intramolecular hydrogen bonding.[12][13]

-

Aromatic C=C Stretches: Medium intensity bands will appear in the 1450-1600 cm⁻¹ region.[13]

-

C-F Stretches: Strong absorptions characteristic of the trifluoromethyl group are expected in the fingerprint region, typically between 1100-1350 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide clear diagnostic signals:

-

Aldehyde Proton (-CHO): A singlet appearing far downfield, typically between δ 9.5-10.5 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent-dependent, often appearing between δ 10.0-12.0 ppm due to strong intramolecular hydrogen bonding.

-

Aromatic Protons: The three protons on the aromatic ring will appear in the aromatic region (δ 7.0-8.5 ppm) and will exhibit splitting patterns (doublets and doublets of doublets) based on their coupling with each other.

¹³C NMR: The carbon NMR spectrum would show eight distinct signals:

-

Carbonyl Carbon (-CHO): A signal in the downfield region, typically δ 190-200 ppm.

-

Aromatic Carbons: Six signals in the δ 115-165 ppm range. The carbons attached to the hydroxyl and aldehyde groups will be significantly shifted, as will the carbon attached to the -CF3 group.

-

Trifluoromethyl Carbon (-CF3): A quartet (due to coupling with the three fluorine atoms) around δ 120-130 ppm.

Conclusion

This compound is a synthetically accessible and highly valuable chemical intermediate. Its molecular structure, characterized by the strategic placement of hydroxyl, aldehyde, and trifluoromethyl groups, provides a unique combination of reactivity and physicochemical properties. A thorough understanding of its synthesis, particularly via the robust Reimer-Tiemann reaction, and its spectroscopic profile is essential for its effective utilization. For researchers in drug discovery and materials science, this compound serves as a critical building block, enabling the rational design and synthesis of novel molecules with enhanced biological and material properties, driven largely by the strategic inclusion of the trifluoromethyl moiety.

References

- Sigma-Aldrich. This compound | 210039-65-9. [URL: https://www.sigmaaldrich.com/product/ambeed/ambh95e0878e]

- ChemicalBook. This compound CAS#: 210039-65-9. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02501655_EN.htm]

- LookChem. Cas 210039-65-9, this compound. [URL: https://www.lookchem.com/2-hydroxy-5-trifluoroMethyl-benzaldehyde-cas-210039-65-9/]

- Sigma-Aldrich. 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 99 93249-62-8. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/474164]

- ChemSrc. CAS#:210039-65-9 | this compound. [URL: https://www.chemsrc.com/en/cas/210039-65-9_2421314.html]

- ChemicalBook. This compound | 210039-65-9. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02501655.htm]

- ResearchGate. Synthesis of salicylates from anionically activated aromatic trifluoromethyl group. [URL: https://www.researchgate.

- BLD Pharm. 210039-65-9|this compound. [URL: https://www.bldpharm.com/products/210039-65-9.html]

- Wikipedia. Reimer–Tiemann reaction. [URL: https://en.wikipedia.org/wiki/Reimer%E2%80%93Tiemann_reaction]

- Biosynth. Benzaldehyde, 2-hydroxy-5-(trifluoromethyl)- | 210039-65-9 | KIA03965. [URL: https://www.biosynth.com/p/KIA03965/benzaldehyde-2-hydroxy-5-trifluoromethyl]

- NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [URL: https://www.nrochemistry.com/named-reactions/reimer-tiemann-reaction/]

- J&K Scientific LLC. Reimer-Tiemann Reaction. [URL: https://www.jk-scientific.com/en/named-reaction/reimer-tiemann-reaction]

- PubMed. Stereoselective Synthesis of Trifluoromethylated Compounds: Nucleophilic Addition of Formaldehyde N,N-Dialkylhydrazones to Trifluoromethyl Ketones. [URL: https://pubmed.ncbi.nlm.nih.gov/11674788/]

- BenchChem. The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols. [URL: https://www.benchchem.com/appnote/13]

- Allen Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [URL: https://www.allen.ac.in/revision-notes/reimer-tiemann-reaction]

- PrepChem.com. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. [URL: https://www.prepchem.com/synthesis-of-2-chloro-5-trifluoromethylbenzaldehyde]

- Journal of Pharmaceutical Research International. Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [URL: https://journaljpri.com/index.php/JPRI/article/view/31201]

- MDPI. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. [URL: https://www.mdpi.com/1420-3049/25/18/4293]

- PubMed. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. [URL: https://pubmed.ncbi.nlm.nih.gov/35045700/]

- Royal Society of Chemistry. Stereoselective synthesis of 2-trifluoromethylated and 2-difluoromethylated dihydrofurans via organocatalytic cascade Michael/alkylation reaction. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00977a]

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [URL: https://www.mdpi.com/1420-3049/28/19/6803]

- Royal Society of Chemistry. Electronic Supplementary Information. [URL: https://www.rsc.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. [URL: https://www.inno-pharmchem.

- BenchChem. A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. [URL: https://www.benchchem.com/appnote/10]

- Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. [URL: https://www.sciencedirect.com/science/article/pii/S187853522030147X]

- Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzaldehyde. [URL: http://www.docbrown.info/page06/IRspec/BenzaldehydeIR.htm]

- NIST WebBook. Benzaldehyde, 2-hydroxy-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C90028&Type=IR-SPEC&Index=1]

- Nottingham Research Data Management Repository. NMR data Compound 4 (mestrenova). [URL: https://rdmc.nottingham.ac.uk/handle/internal/2571/browse?type=original]

- Sigma-Aldrich. This compound | 210039-65-9. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh95e0878e]

- ResearchGate. FT-IR spectra of (A) 2-hydroxy-5-chloromethyl benzaldehyde, (B) SBL,... [URL: https://www.researchgate.net/figure/FT-IR-spectra-of-A-2-hydroxy-5-chloromethyl-benzaldehyde-B-SBL-C-Fe3O4-D-Fe3O4_fig2_340809187]

- ResearchGate. 1 H NMR spectrum of 2-Hydroxy-5-chloromethyl-benzaldehyde 1. [URL: https://www.researchgate.net/figure/H-NMR-spectrum-of-2-Hydroxy-5-chloromethyl-benzaldehyde-1_fig2_282580456]

- PubMed. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6538506/]

- Berkeley Learning Hub. 5 Tips Benzaldehyde IRSpectrum. [URL: https://learning-hub.sites.ufhealth.org/find/5-tips-benzaldehyde-irspectrum]

- PubMed Central (PMC). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472851/]

- ResearchGate. In Vitro Antioxidant and Antiproliferative Activities of 5-Hydroxymethylfurfural. [URL: https://www.researchgate.net/publication/281140081_In_Vitro_Antioxidant_and_Antiproliferative_Activities_of_5-Hydroxymethylfurfural]

Sources

- 1. lookchem.com [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 210039-65-9 [m.chemicalbook.com]

- 5. CAS#:210039-65-9 | this compound | Chemsrc [chemsrc.com]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. jchr.org [jchr.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

NMR Spectral Analysis of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde: A Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing unparalleled insight into molecular structure. This guide offers a comprehensive spectral analysis of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde, a versatile building block in medicinal chemistry. We will delve into the theoretical underpinnings and practical methodologies for acquiring and interpreting the ¹H and ¹³C NMR spectra of this molecule. By dissecting the influence of its distinct functional groups—hydroxyl, aldehyde, and trifluoromethyl—on the spectral output, this paper serves as a practical reference for researchers aiming to confirm structural integrity and purity, essential for advancing drug development pipelines.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic aldehyde featuring a unique combination of functional groups that impart specific electronic properties and reactivity. The interplay between the electron-donating hydroxyl group (-OH) and the two potent electron-withdrawing groups—aldehyde (-CHO) and trifluoromethyl (-CF₃)—creates a distinct electronic environment within the molecule. This environment is precisely what NMR spectroscopy can map, making it the definitive technique for structural verification. Understanding the NMR signature of this compound is critical for scientists who utilize it in the synthesis of more complex pharmaceutical agents, where unambiguous characterization is a prerequisite for further study.

This guide provides a detailed walkthrough of the NMR analysis, from optimal sample preparation to the nuanced interpretation of chemical shifts and spin-spin coupling patterns.

Molecular Structure and Key NMR-Active Features

The substitution pattern on the benzene ring is the primary determinant of the resulting NMR spectrum. The positions are numbered conventionally, starting from the carbon bearing the aldehyde group as C1.

dot graph { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];

// Define nodes for atoms with positions C1 [label="C", pos="0,1.732!"]; C2 [label="C", pos="-1.5,0.866!"]; C3 [label="C", pos="-1.5,-0.866!"]; C4 [label="C", pos="0,-1.732!"]; C5 [label="C", pos="1.5,-0.866!"]; C6 [label="C", pos="1.5,0.866!"];

H3 [label="H", pos="-2.5,-1.466!"]; H4 [label="H", pos="0,-2.732!"]; H6 [label="H", pos="2.5,1.466!"];

// Substituents CHO_C [label="C", pos="0,2.9!"]; CHO_H [label="H", pos="-0.8,3.8!"]; CHO_O [label="O", pos="0.8,3.8!"];

OH_O [label="O", pos="-2.5,1.732!"]; OH_H [label="H", pos="-3.2,1.2!"];

CF3_C [label="C", pos="2.5,-1.732!"]; F1 [label="F", pos="2.0,-2.9!"]; F2 [label="F", pos="3.5,-2.2!"]; F3 [label="F", pos="3.0,-1.0!"];

// Add numbering labels L1 [label="1", pos="-0.5,1.732!"]; L2 [label="2", pos="-1.9,1.1!"]; L3 [label="3", pos="-1.9,-1.1!"]; L4 [label="4", pos="-0.5,-1.732!"]; L5 [label="5", pos="1.9,-1.1!"]; L6 [label="6", pos="1.9,1.1!"];

// Define edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Define edges for substituents C1 -- CHO_C; CHO_C -- CHO_H; CHO_C -- CHO_O [style=double]; C2 -- OH_O; OH_O -- OH_H; C3 -- H3; C4 -- H4; C5 -- CF3_C; C6 -- H6; CF3_C -- F1; CF3_C -- F2; CF3_C -- F3; } enddot Caption: Structure of this compound.

-

Hydroxyl (-OH): An activating, ortho-, para- directing group that donates electron density via resonance, shielding the ortho (C3) and para (C5) positions.

-

Aldehyde (-CHO): A deactivating, meta- directing group that withdraws electron density via induction and resonance, strongly deshielding the proton attached to it.

-

Trifluoromethyl (-CF₃): A powerful deactivating, meta- directing group due to its strong inductive electron withdrawal, which deshields nearby nuclei.[1][2] The fluorine atoms also introduce complex spin-spin couplings.

Experimental Protocol: A Self-Validating System